molecular formula C19H11Cl3N4O B2960088 (E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2,6-dichlorophenyl)prop-2-enamide CAS No. 1181479-60-6

(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2,6-dichlorophenyl)prop-2-enamide

Cat. No.: B2960088
CAS No.: 1181479-60-6
M. Wt: 417.67
InChI Key: MPIPAPGVFIDEAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a type of organic compound known as an amide, specifically a propenamide, which is a type of unsaturated amide. It contains a pyrazole ring, which is a type of aromatic heterocycle, and several chlorophenyl groups, which are phenyl rings substituted with chlorine atoms .


Molecular Structure Analysis

The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. It also contains a cyano group (-CN), an amide group (CONH2), and several phenyl rings, which are six-membered carbon rings .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing cyano and amide groups, as well as the electron-donating phenyl rings. The pyrazole ring might also participate in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of polar groups (like the cyano and amide groups) and the overall shape of the molecule could influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Synthesis and Characterization in Polymer Chemistry

  • Polyamides and Polyimides with Pyrazole Rings : Aromatic polyamides and polyimides with pendent pyrazole rings containing amino and cyano groups were synthesized using a monomer related to the compound . These polymers exhibited high thermal stability and solubility in various organic solvents, showcasing potential applications in high-performance materials (Kim et al., 2016).

Applications in Heterocyclic Synthesis

  • Pyrazolo[3,4-b]pyridines and Pyrazolopyrimidines Synthesis : Studies on pyrazole compounds, including those structurally related to (E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2,6-dichlorophenyl)prop-2-enamide, have led to the synthesis of various heterocyclic compounds like pyrazolo[3,4-b]pyridines and pyrazolopyrimidines. These compounds have shown potential in pharmaceutical and chemical synthesis (Harb et al., 2005).

Antimicrobial and Anticancer Agents

  • Anticancer and Antimicrobial Properties : Research on pyrazole derivatives, closely related to the compound , has shown promising results as anticancer and antimicrobial agents. Molecular docking studies and in vitro evaluations suggest these compounds could help overcome microbe resistance to pharmaceutical drugs (Katariya et al., 2021).

Molecular Docking and Computational Studies

  • Molecular Interaction Studies : The molecular interactions of similar pyrazole compounds with various receptors have been studied using computational methods like molecular docking and quantum chemical calculations. These studies aid in understanding the binding mechanisms and potential therapeutic applications of such compounds (Shim et al., 2002).

Future Directions

Pyrazole derivatives are a topic of ongoing research in medicinal chemistry, and new synthetic methods and applications are continually being developed . Future research might explore the potential biological activity of this compound, or develop new synthetic methods for its preparation.

Properties

IUPAC Name

(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2,6-dichlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl3N4O/c20-14-4-6-15(7-5-14)26-11-12(10-24-26)8-13(9-23)19(27)25-18-16(21)2-1-3-17(18)22/h1-8,10-11H,(H,25,27)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIPAPGVFIDEAE-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NC(=O)C(=CC2=CN(N=C2)C3=CC=C(C=C3)Cl)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)NC(=O)/C(=C/C2=CN(N=C2)C3=CC=C(C=C3)Cl)/C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.